Valine diTBDMS
Description
Contextual Significance of Protected Amino Acids in Organic Synthesis
Amino acids are the fundamental building blocks of proteins and are invaluable chiral synthons in the creation of a vast array of pharmaceuticals and biologically active molecules. masterorganicchemistry.com However, their inherent structure, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, presents a significant challenge in chemical synthesis. Without intervention, attempts to perform a reaction at one site can lead to undesired reactions at the other, or even self-reaction between molecules, resulting in a complex and often inseparable mixture of products. masterorganicchemistry.com
To overcome this, chemists employ protecting groups to temporarily mask the reactivity of one or both functional groups. libretexts.org This strategy, known as orthogonal protection, allows for the selective deprotection of one group while others remain intact, a crucial capability in the stepwise construction of complex molecules like peptides. libretexts.orgsigmaaldrich.comsigmaaldrich.com For instance, in peptide synthesis, the amino group of one amino acid and the carboxylic acid group of another are protected, allowing for the controlled formation of a peptide bond between them. masterorganicchemistry.comlibretexts.org Common protecting groups for amino groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), while carboxylic acids are often protected as methyl or benzyl (B1604629) esters. libretexts.org The selection of appropriate protecting groups is a critical aspect of synthetic planning, ensuring high yields and the desired chemical outcome.
Overview of Silyl (B83357) Ethers and Esters as Protecting Group Motifs
Silyl ethers have become one of the most widely used classes of protecting groups for alcohols in organic synthesis. numberanalytics.com They are formed by reacting an alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. numberanalytics.comwikipedia.org The popularity of silyl ethers stems from several advantageous properties: their ease of formation and removal under mild conditions, their stability across a wide range of chemical reactions, and their compatibility with many other functional groups. numberanalytics.com
The stability of silyl ethers can be tuned by altering the steric bulk of the substituents on the silicon atom. wikipedia.org For example, the tert-butyldimethylsilyl (TBDMS) group is significantly more stable to acidic conditions than the trimethylsilyl (B98337) (TMS) group. wikipedia.org This differential stability allows for selective protection and deprotection of multiple hydroxyl groups within the same molecule. wikipedia.org Silyl ethers are typically cleaved by treatment with a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), which exploits the exceptionally strong silicon-fluorine bond. masterorganicchemistry.com
Similarly, silyl esters are employed to protect carboxylic acids. libretexts.org They share many of the favorable characteristics of silyl ethers, including their straightforward installation and removal. libretexts.org The use of silyl groups to protect both the amine and carboxylic acid functionalities of an amino acid, as in Valine diTBDMS, provides a fully shielded building block for various synthetic applications.
Scope and Research Relevance of this compound in Chemical Sciences
This compound, where both the amino and carboxylic acid groups of the amino acid valine are protected with tert-butyldimethylsilyl groups, serves as a valuable intermediate in several areas of chemical research. The TBDMS group, also known as TBS, is a popular choice for protecting alcohols, and its application extends to other functional groups. wikipedia.orgnih.gov
One significant application lies in the synthesis of modified or unnatural amino acids. For example, research has detailed the synthesis of γ-hydroxy-D-valine building blocks, where a TBDMS group is used to protect the hydroxyl function. nih.govacs.orgnih.gov In these synthetic routes, the protection of other reactive sites on the valine core is crucial for achieving the desired transformation.
Furthermore, silyl-protected amino acids are utilized in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) analysis. acs.orgresearchgate.net Derivatization of amino acids to their more volatile silyl derivatives, such as the TBDMS derivative, facilitates their separation and detection. acs.org This technique is instrumental in metabolic studies and for the identification of amino acid adducts, for instance, in determining exposure to chemical agents. tandfonline.comnih.gov The di-TBDMS derivative of valine has been specifically mentioned in the context of analyzing adducts in hemoglobin. nih.gov
The research into silyl-protected amino acids like this compound also contributes to the broader understanding of protecting group chemistry. Studies on the influence of different silyl groups on the reactivity and stereoselectivity of reactions are ongoing, aiming to refine synthetic methodologies for complex molecules. nih.govsonaricollege.in The choice of the protecting group can significantly impact the outcome of a reaction, and understanding these effects is crucial for the rational design of synthetic routes. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H39NO2Si2 |
|---|---|
Molecular Weight |
345.7 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] (2S)-2-[[tert-butyl(dimethyl)silyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H39NO2Si2/c1-13(2)14(18-21(9,10)16(3,4)5)15(19)20-22(11,12)17(6,7)8/h13-14,18H,1-12H3/t14-/m0/s1 |
InChI Key |
KPMGOLUDVQVDCW-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Advanced Analytical Characterization in Valine Ditbdms Research
Spectroscopic Elucidation for Structural and Conformational Studies
Spectroscopic techniques are powerful tools for probing the molecular structure and behavior of Valine diTBDMS. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each offer unique insights into the atomic arrangement and vibrational properties of the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution. For this compound, advanced NMR methods are essential for the complete assignment of its proton (¹H) and carbon (¹³C) signals and for understanding its conformational preferences.
One-dimensional (1D) NMR spectra of this compound can be complex due to the presence of multiple chemically similar protons and carbons within the valine and the two tert-butyldimethylsilyl (TBDMS) groups. Two-dimensional (2D) NMR experiments are therefore employed to resolve signal overlap and establish connectivity between atoms.
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would reveal correlations between the alpha-proton (Hα) and the beta-proton (Hβ) of the valine backbone, as well as between the beta-proton and the gamma-protons (Hγ) of the isopropyl group. nih.gov
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. columbia.edu This experiment is invaluable for assigning the carbon signals of this compound by correlating them to their attached protons. For instance, the Cα signal would show a cross-peak with the Hα signal.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for assigning quaternary carbons and for linking different parts of the molecule. For example, HMBC can show correlations between the protons of the TBDMS groups and the carbonyl carbon or the nitrogen-bearing alpha-carbon of the valine core.
A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on known values for valine and TBDMS-protected compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cα | ~3.5-4.0 | ~60-65 |
| Hα | ~3.5-4.0 | - |
| Cβ | ~30-35 | ~30-35 |
| Hβ | ~2.0-2.5 | - |
| Cγ (CH₃) | ~1.0 | ~18-20 |
| Hγ (CH₃) | ~1.0 | - |
| C=O | - | ~170-175 |
| Si-C(CH₃)₃ | ~0.9 | ~25-27 |
| Si-(CH₃)₂ | ~0.1 | ~ -5 to 0 |
| N-H | Broad, variable | - |
| Note: These are predicted values and may vary depending on the solvent and experimental conditions. |
The flexibility of the this compound molecule allows it to adopt various conformations in solution. NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and the analysis of scalar coupling constants provide detailed information about these conformational preferences.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. usra.edu The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons, making it a sensitive probe of internuclear distances. For this compound, NOESY can reveal spatial proximities between the protons of the TBDMS groups and the valine side chain, providing insights into the preferred orientation of the bulky silyl (B83357) groups relative to the amino acid backbone. For molecules of intermediate size, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred as the NOE may be close to zero. usra.edu
Coupling constants (J-couplings) , which are measured from the splitting of NMR signals, are dependent on the dihedral angle between coupled nuclei. The Karplus equation describes the relationship between the three-bond proton-proton coupling constant (³J) and the dihedral angle. By measuring the ³J coupling between Hα and Hβ in this compound, it is possible to determine the preferred rotamer populations around the Cα-Cβ bond.
| NMR Parameter | Information Gained | Relevance to this compound |
| NOESY/ROESY | Through-space proton-proton proximities | Determines the spatial arrangement of the TBDMS groups relative to the valine core and the conformation of the isopropyl side chain. |
| ³J(Hα,Hβ) Coupling Constant | Dihedral angle around the Cα-Cβ bond | Provides information on the populations of the different staggered rotamers (gauche and anti). |
Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound and for studying the effects of silylation on the vibrational properties of the valine molecule.
In the IR spectrum of this compound, characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-N bond, and the Si-C and Si-O bonds of the TBDMS groups would be expected. The N-H stretching vibration of the silylated amine would also be present. Silylation of the carboxylic acid and the amino group of valine leads to significant changes in the IR spectrum compared to the parent amino acid. Notably, the broad O-H and N-H stretching bands of the zwitterionic valine are replaced by the sharper N-H stretch of the silylated amine and the strong C=O stretch of the silyl ester.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. Non-polar bonds, such as the C-C and C-H bonds of the isopropyl group and the Si-C bonds, often give rise to strong Raman signals.
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (silylated amine) | Stretching | ~3300-3500 |
| C-H (aliphatic) | Stretching | ~2850-3000 |
| C=O (silyl ester) | Stretching | ~1720-1740 |
| C-N | Stretching | ~1000-1250 |
| Si-O-C | Stretching | ~1000-1100 |
| Si-C | Stretching | ~800-840 |
| Note: These are approximate ranges and can be influenced by the molecular environment. |
Mass Spectrometry for Derivatized Valine Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for the analysis of derivatized amino acids, providing information on molecular weight and structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Enhancement
The derivatization of valine to this compound significantly enhances its suitability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The polar and non-volatile nature of amino acids makes them unsuitable for direct GC analysis. The replacement of the acidic protons on the carboxylic acid and amino groups with non-polar TBDMS groups increases the volatility and thermal stability of the molecule, allowing it to be separated by GC. sigmaaldrich.com
In GC-MS, the derivatized valine is separated from other components of a mixture by the gas chromatograph and then ionized and detected by the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions.
The mass spectrum of this compound is characterized by several key fragment ions that are diagnostic of its structure. A common fragmentation pathway for TBDMS derivatives is the loss of a tert-butyl group ([M-57]⁺), which is often the base peak in the spectrum. Other significant fragments include the loss of a methyl group ([M-15]⁺) and fragments arising from cleavage of the amino acid backbone.
The table below lists some of the characteristic ions observed in the mass spectrum of TBDMS-derivatized valine.
| Ion | m/z (for di-TBDMS Valine) | Description |
| [M]⁺ | 345 | Molecular Ion |
| [M-15]⁺ | 330 | Loss of a methyl group (CH₃) |
| [M-57]⁺ | 288 | Loss of a tert-butyl group (C₄H₉) |
| [M-85]⁺ | 260 | Loss of a tert-butyl group and carbon monoxide (C₄H₉ + CO) |
| [M-159]⁺ | 186 | Loss of the silylated carboxyl group (COOTBDMS) |
| Note: The molecular weight of this compound is 345.67 g/mol . nist.gov |
This detailed fragmentation pattern allows for the confident identification and quantification of this compound in complex samples, making GC-MS a powerful tool in metabolomic studies where accurate measurement of amino acid levels is crucial.
Ionization Techniques and Fragmentation Pathway Analysis of this compound
Electron ionization (EI) is a commonly employed technique for the analysis of this compound, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS). Upon ionization, the this compound molecule undergoes predictable fragmentation, which provides a characteristic mass spectrum essential for its identification. The fragmentation pattern is dominated by the loss of specific moieties from the TBDMS groups. sigmaaldrich.com
A key feature in the EI mass spectrum of TBDMS derivatives is the prominent ion resulting from the loss of a tert-butyl group ([M-57]⁺). sigmaaldrich.com This fragment is often the base peak in the spectrum due to its high stability. The formation of this ion is a hallmark of TBDMS-derivatized compounds and is frequently used for quantification in selected ion monitoring (SIM) mode. researchgate.net Other characteristic fragments correspond to the loss of a methyl group ([M-15]⁺), a tert-butyl group plus carbon monoxide ([M-85]⁺), and the entire carboxyl-TBDMS group ([M-159]⁺). sigmaaldrich.com Analysis of these fragmentation pathways is crucial for the structural confirmation of the derivatized valine. wordpress.comresearchgate.netresearchgate.net
| Fragment Notation | Mass Loss (Da) | Description of Neutral Loss | Typical Use |
|---|---|---|---|
| [M-15]⁺ | 15 | Loss of a methyl group (CH₃) | Identification |
| [M-57]⁺ | 57 | Loss of a tert-butyl group (C₄H₉) | Quantification (often the base peak) |
| [M-85]⁺ | 85 | Loss of a tert-butyl group plus carbon monoxide (C₄H₉ + CO) | Structural Confirmation |
| [M-159]⁺ | 159 | Loss of the COOTBDMS group | Structural Confirmation |
Quantitative Method Development utilizing TBDMS Derivatization
The derivatization of valine with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form this compound is a cornerstone of many quantitative methods. nih.gov This derivatization enhances the stability of the analyte compared to trimethylsilyl (B98337) (TMS) derivatives, making it less sensitive to moisture and improving the reliability of the analysis. sigmaaldrich.comresearchgate.net Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary measurement method, providing high accuracy and results traceable to the International System of Units (SI) for absolute quantification. nih.govspringernature.com
Quantitative methods for this compound typically utilize GC-MS operating in selected ion monitoring (SIM) mode. northwestern.edu This approach offers high sensitivity and specificity by monitoring the characteristic [M-57]⁺ ion. researchgate.net The reproducibility of methods using TBDMS derivatization is high, with relative standard deviation (%RSD) values often falling within a range of 1.9% to 12.2%. nih.gov Detection and quantitation limits for TBDMS-derivatized amino acids are typically in the low mg/100g range, making the method suitable for analyzing biological and food matrices. nih.gov The use of ammonia (B1221849) for positive chemical ionization (PCI) can further enhance sensitivity and specificity by generating strong [MH]⁺ ions with minimal fragmentation. northwestern.edu
| Technique | Ionization Mode | Key Fragment for SIM | Application Matrix | Reported Reproducibility (%RSD) |
|---|---|---|---|---|
| GC-MS | Electron Ionization (EI) | [M-57]⁺ | Animal Source Food, Plasma researchgate.netnih.gov | 1.9 - 12.2% nih.gov |
| GC-MS | Positive Chemical Ionization (PCI) with Ammonia | [MH]⁺ | Neurochemical Mixes, Brain Tissue northwestern.edu | High Precision northwestern.edu |
| IDMS | Various (e.g., ESI-MS/MS) | Isotopically Labeled Internal Standard | Protein/Peptide Standards nih.govspringernature.com | Primary Method (High Accuracy) nih.gov |
High-Resolution Mass Spectrometry and Isotope Pattern Analysis
High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as the Orbitrap Q Exactive Plus, provides highly accurate mass measurements, often with a resolution of 140,000 or greater. uni-hannover.de This capability allows for the unambiguous determination of the elemental composition of this compound and its fragments, distinguishing it from other compounds with the same nominal mass.
Isotope pattern analysis is a powerful complementary tool for compound identification. The naturally occurring isotopes of carbon (¹³C), nitrogen (¹⁵N), oxygen (¹⁷O, ¹⁸O), hydrogen (²H), and particularly silicon (²⁹Si, ³⁰Si) from the TBDMS groups create a unique isotopic distribution or "pattern" for the molecular ion and its fragments. The relative abundance of these isotopic peaks can be calculated theoretically and compared against the experimentally observed pattern. The accuracy of the measured relative isotope abundance (RIA), which can be within 4-5% in routine proteomic analyses, serves as an additional constraint to confirm the elemental formula. nih.gov For metabolic studies, techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) are used for the precise determination of ¹³C isotopic enrichment in valine derivatives, providing insights into metabolic pathways. researchgate.net
| Isotopologue | Relative Abundance (%) | Contributing Isotopes |
|---|---|---|
| A (Monoisotopic) | 100.00 | ¹²C, ¹H, ¹⁴N, ¹⁶O, ²⁸Si |
| A+1 | 20.37 | Mainly ¹³C, ²⁹Si, ¹⁵N |
| A+2 | 5.04 | Mainly ³⁰Si, ¹³C₂, ¹⁸O |
Chromatographic Methodologies for Separation and Purity Assessment
Gas Chromatography (GC) for Enhanced Volatility and Separation
Gas chromatography is the predominant technique for the analysis of this compound. The derivatization process is essential because native valine is a non-volatile amino acid and cannot be analyzed directly by GC. sigmaaldrich.comwvu.edu The TBDMS groups increase the compound's volatility and thermal stability, allowing it to be effectively separated on a GC column. scribd.com
Due to the relatively high molecular weight of TBDMS derivatives compared to other silyl derivatives, chromatographic conditions must be optimized to ensure efficient separation and reasonable analysis times. sigmaaldrich.com Short, narrow-bore capillary columns (e.g., 20 m x 0.18 mm I.D.) are often recommended to achieve this balance. sigmaaldrich.com The separation is based on the differential partitioning of the analyte between the gaseous mobile phase (typically helium or hydrogen) and a liquid stationary phase coated on the inside of the column. chemcoplus.co.jp For the enantioseparation of valine, specialized chiral stationary phases (CSPs), such as those based on L-valine diamide (B1670390) or cyclodextrin (B1172386) derivatives, can be employed, allowing for the separation of D- and L-valine derivatives. nih.govnih.gov
| Parameter | Typical Setting/Value | Rationale |
|---|---|---|
| Column Type | Short, narrow-bore capillary (e.g., SLB-5ms) sigmaaldrich.com | Reduces analysis time for higher molecular weight derivatives. sigmaaldrich.com |
| Injector Temperature | ~250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Initial temp ~100 °C, followed by a ramp to >300 °C sigmaaldrich.com | Separates analytes based on boiling points; high final temp cleans the column. sigmaaldrich.com |
| Carrier Gas | Helium or Hydrogen chemcoplus.co.jp | Inert mobile phase to carry analytes through the column. chemcoplus.co.jp |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification and quantification; FID is a universal detector. |
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation and Purity Analysis
While GC is the preferred method for analyzing the volatile this compound derivative, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity analysis and separation of valine stereoisomers. longdom.org Enantiomers, such as D-valine and L-valine, possess identical physicochemical properties and cannot be separated on conventional (achiral) chromatographic columns. bjbms.org
A common strategy to overcome this is to react the enantiomeric mixture with a chiral derivatizing agent. bjbms.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, achiral HPLC methods, such as reversed-phase HPLC on a C18 column. nih.gov For example, valine can be derivatized with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, creating diastereomeric isoindole adducts that are readily separable. rsc.org This approach is crucial for determining the enantiomeric purity of L-valine, a critical quality attribute in pharmaceuticals. rsc.org The separation allows for the quantification of trace levels of the undesired D-enantiomer. rsc.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralcel OD-3R (Reversed-Phase Chiral Column) | rsc.org |
| Mobile Phase | Gradient of Acetonitrile (B52724) and a buffer (e.g., phosphate) | rsc.org |
| Detection | UV or Fluorescence | longdom.org |
| Application | Quantification of D-Valine impurity in L-Valine samples | rsc.org |
Chemical Reactivity and Mechanistic Investigations of Valine Ditbdms
Reactions of Valine diTBDMS as a Protected Synthetic Intermediate
The dual protection of the amine and carboxylic acid in valine imparts specific reactivity characteristics to the molecule, making it a valuable building block in more complex syntheses, such as in the creation of peptide analogues or other structurally intricate organic molecules.
The TBDMS group is known for its considerable stability under a range of reaction conditions, which is a primary reason for its widespread use as a protecting group. researchgate.net The stability of TBDMS ethers is approximately 10,000 times greater than that of trimethylsilyl (B98337) (TMS) ethers under hydrolytic conditions. organic-chemistry.org This enhanced stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon atom from nucleophilic attack.
This compound, having both a TBDMS-protected amine (N-TBDMS) and a TBDMS-protected carboxylic acid (a silyl (B83357) ester), exhibits robust stability. TBDMS ethers are generally stable to aqueous base and a variety of other conditions including those for Grignard reactions and Wittig reactions. researchgate.netorganic-chemistry.org However, they are susceptible to cleavage under acidic conditions (pH < 2) or in the presence of strong bases (pH > 12). uwindsor.ca The stability of TBDMS derivatives also makes them less sensitive to moisture compared to TMS derivatives. sigmaaldrich.comsigmaaldrich.com
The reaction conditions for derivatizing amino acids like valine with reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be adjusted to control the extent of derivatization. For instance, modifying temperature and reaction time can influence the formation of single versus multiple derivatives for certain amino acids. sigmaaldrich.comunibo.it
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of this compound, this is often concerned with reactions at other parts of the molecule or the selective deprotection of one TBDMS group over another, or over other protecting groups.
The differential stability of various silyl ethers allows for chemoselective deprotection. For example, a TMS ether can be cleaved in the presence of a more stable TBDMS ether. total-synthesis.com The steric environment around the TBDMS group also plays a significant role in its reactivity. Primary TBDMS ethers can be selectively cleaved in the presence of secondary or tertiary TBDMS ethers. organic-chemistry.orgstackexchange.com This principle of sterically driven chemoselectivity is fundamental in multi-step syntheses. stackexchange.com
In transformations involving TBDMS-protected valine, the protected amino and carboxyl groups are generally unreactive towards many reagents, allowing for modifications at the valine side chain, if such modifications were part of a larger synthetic strategy. For example, electrochemical C(sp³)–H fluorination has been demonstrated on protected L-valine, showcasing the stability of the protecting groups under specific oxidative conditions. beilstein-journals.org The choice of reagents and reaction conditions is critical to maintain the integrity of the TBDMS protecting groups while achieving the desired chemical transformation elsewhere in the molecule.
Selective Deprotection Strategies for TBDMS Groups
The removal of the TBDMS groups from this compound must be efficient and selective to reveal the free amino and carboxylic acid groups at the appropriate stage of a synthesis. There are several well-established methods for the deprotection of TBDMS ethers and silyl esters, primarily centered around acid-catalyzed hydrolysis or fluoride-mediated cleavage.
TBDMS groups can be removed under acidic conditions. organic-chemistry.org The mechanism for the acid-catalyzed deprotection of a silyl ether involves the protonation of the ether oxygen, making it a better leaving group. total-synthesis.com This is followed by nucleophilic attack, often by water or an alcohol solvent, on the silicon atom, which can proceed through a pentavalent silicon intermediate. total-synthesis.comstackexchange.com
The rate of acid-catalyzed desilylation is highly dependent on the steric hindrance around the silicon atom and the specific acidic conditions employed. A variety of acids can be used, including acetic acid, hydrochloric acid (HCl), and trifluoroacetic acid (TFA). rsc.orgacs.org For instance, studies on related TBDMS-protected ribonucleotides have shown that dilute HCl (pH 2.0) or 20-40% formic acid can be very effective for cleaving the Si-O bond. acs.orgresearchgate.net The choice of acid and solvent system allows for fine-tuning of the deprotection conditions. Mild acidic reagents like pyridinium (B92312) p-toluenesulfonate (PPTS) in a protic solvent are often used for the gentle removal of TBDMS ethers. total-synthesis.com
Table of Common Acidic Reagents for TBDMS Deprotection
| Reagent | Typical Conditions | Selectivity Notes |
| Acetic Acid (AcOH) | AcOH/H₂O (e.g., 2:1) at room temperature | Mild; can be slow. organic-chemistry.org |
| Hydrochloric Acid (HCl) | Dilute aqueous HCl (e.g., pH 2.0) | Effective and faster than acetic acid. acs.orgresearchgate.net |
| Trifluoroacetic Acid (TFA) | Anhydrous or aqueous solutions | Strong acid, less selective if other acid-labile groups are present. rsc.org |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol (MeOH) or Ethanol (EtOH) | Very mild; good for sensitive substrates. total-synthesis.com |
| Formic Acid | 20-40% aqueous solution | Very effective and rapid deprotection. acs.orgresearchgate.net |
The most common and highly selective method for cleaving silicon-oxygen bonds is the use of a fluoride (B91410) ion source. uwindsor.ca The exceptional strength of the silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond, is the thermodynamic driving force for this reaction. total-synthesis.com
The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a hypervalent, pentacoordinate silicon intermediate. organic-chemistry.orgrsc.org This intermediate then collapses, breaking the Si-O bond and liberating the alcohol or carboxylate, along with the fluorosilyl species. total-synthesis.com
The archetypal reagent for this purpose is tetrabutylammonium (B224687) fluoride (TBAF), typically used as a solution in tetrahydrofuran (B95107) (THF). organic-chemistry.orgfiveable.me Other fluoride sources include hydrogen fluoride (HF), often in the form of an amine complex like HF-pyridine, and potassium fluoride (KF). total-synthesis.comrsc.org Fluoride-mediated deprotection is generally very mild and chemoselective, leaving most other functional groups, including many other protecting groups, intact. fiveable.memasterorganicchemistry.com
Interactive Table of Fluoride Reagents for TBDMS Deprotection
| Reagent | Abbreviation | Common Solvent | Key Features |
| Tetrabutylammonium fluoride | TBAF | THF | Most common and highly effective; slightly basic. organic-chemistry.orgfiveable.me |
| Hydrogen Fluoride-Pyridine | HF•Pyr | THF, Pyridine | Often used for selective deprotections. stackexchange.com |
| Potassium Fluoride | KF | Methanol (MeOH) | A less soluble but effective fluoride source. |
| Cesium Fluoride | CsF | DMF, Acetonitrile (B52724) | Highly reactive fluoride source. |
Orthogonal deprotection is a crucial strategy in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others that are cleaved under different conditions. researchgate.netnumberanalytics.com The TBDMS group is a key player in such strategies due to its unique cleavage conditions compared to other common protecting groups.
For example, a TBDMS group is stable under the basic conditions used to remove a fluorenylmethyloxycarbonyl (Fmoc) group and under the acidic conditions used for cleaving a tert-butyloxycarbonyl (Boc) group. researchgate.netorganic-chemistry.org Conversely, the fluoride-mediated cleavage of a TBDMS group will not affect Boc or Fmoc groups. This orthogonality allows chemists to precisely control the sequence of reactions in a multi-step synthesis. researchgate.net
A synthetic strategy might involve a molecule with three different protected functional groups: an alcohol protected as a TBDMS ether, an amine protected as a Boc carbamate, and another amine protected as an Fmoc carbamate. The Fmoc group can be removed with a base (e.g., piperidine), the Boc group with a strong acid (e.g., TFA), and the TBDMS group with fluoride (e.g., TBAF), each reaction occurring without affecting the other two protecting groups. This level of control is essential for the systematic assembly of complex structures like peptides and natural products. numberanalytics.combeilstein-journals.org
Mechanistic Insights into TBDMS Group Introduction and Removal
The introduction (protection) and removal (deprotection) of the tert-butyldimethylsilyl (TBDMS) group are fundamental processes in organic synthesis, enabling the selective masking and unmasking of reactive functional groups. In the context of this compound, this involves the silylation of both the carboxylic acid and the amino group of the valine molecule. The mechanisms governing these reactions are influenced by kinetics, catalysts, and various additives that can dictate reaction rates, selectivity, and efficiency. The derivatization of valine's polar functional groups, which contain active hydrogens, is often accomplished using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) sigmaaldrich.com. The resulting TBDMS derivatives are noted for being more stable and less sensitive to moisture compared to trimethylsilyl (TMS) derivatives sigmaaldrich.com.
Kinetic Studies of Protection/Deprotection Reactions
Kinetic studies provide crucial insights into the rates and mechanisms of TBDMS group transformations. While specific kinetic data for this compound is not extensively detailed in the literature, valuable information can be extrapolated from studies on analogous structures, such as TBDMS-protected nucleosides and other silyl ethers. These studies highlight the relative lability and reactivity of the TBDMS group under various conditions.
The deprotection of silyl ethers is highly dependent on the choice of reagent and the steric and electronic environment of the silyl group. For instance, studies comparing different silyl ethers demonstrate that the TBDMS group can be cleaved much more rapidly and completely than more sterically hindered groups like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) under mild fluoride conditions . Deprotection kinetics for TBDMS-protected nucleosides show a half-life of 19 hours for silyl group migration between adjacent hydroxyl groups in pyridine, indicating a dynamic process that requires controlled conditions for purification .
The rate of deprotection can be significantly influenced by neighboring functional groups. For example, the desilylation of TBDMS-protected aldols and acyloins proceeds smoothly due to anchimeric assistance from the adjacent carbonyl groups acs.org. In contrast, kinetic studies of CuH-catalyzed hydroamination reactions show that silyl ethers are well-tolerated, indicating their stability under those specific catalytic conditions acs.org.
| Substrate | Silyl Group | Deprotection Conditions | Yield of Deprotected Product (%) | Recovered Starting Material (%) | Source |
|---|---|---|---|---|---|
| p-bromophenol derivative | TBDMS | KHF₂/MeOH (30 min) | 92 | 0 | |
| p-bromophenol derivative | TBDPS | KHF₂/MeOH (30 min) | 15 | 80 | |
| p-bromophenol derivative | TIPS | KHF₂/MeOH (30 min) | 5 | 90 |
Role of Catalysts and Additives in Reaction Pathways
Catalysts and additives play a pivotal role in modulating the efficiency, selectivity, and mildness of both the introduction and removal of TBDMS protecting groups. Their selection is critical for achieving desired transformations without affecting other sensitive functionalities within the molecule.
Introduction of TBDMS Group: The silylation of hydroxyl and amino groups is typically facilitated by a base or catalyst. The reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) is significantly accelerated by the addition of iodine in the presence of N-methylimidazole organic-chemistry.org. For the protection of a hydroxyl group in a valine derivative, tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMS-OTf) has been used effectively with 2,6-lutidine as a catalyst nih.gov. Other common catalysts include 4-Dimethylaminopyridine (DMAP) and imidazole (B134444) rsc.org. More advanced catalytic systems, such as proazaphosphatranes, have been shown to be highly efficient for the silylation of a wide variety of alcohols and phenols, including sterically hindered and sensitive substrates organic-chemistry.org.
Removal of TBDMS Group: A vast array of reagents and catalysts has been developed for the chemoselective cleavage of TBDMS ethers. Fluoride-based reagents like Tetrabutylammonium fluoride (TBAF) are widely used for their high efficiency ub.edu. However, the reaction conditions can be fine-tuned with additives. For example, using catalytic amounts of fluoride at a neutral pH in a mixed organic-aqueous solution allows for the cleavage of silicon-oxygen bonds while tolerating both acid- and base-sensitive groups organic-chemistry.orgorganic-chemistry.org.
Lewis acids are also effective catalysts for deprotection. Hafnium triflate (Hf(OTf)₄) shows exceptional potency, requiring only catalytic amounts (0.05 mol% to 3 mol%) to deprotect primary, secondary, and tertiary alkyl TBDMS ethers, enabling regioselective cleavage organic-chemistry.org. Interestingly, while TiCl₄ can be used for deprotection, the formation of TiCl₄-Lewis base complexes (e.g., with ethyl acetate) was found to considerably increase the reaction velocity compared to TiCl₄ alone acs.org. Solid-supported catalysts, such as phosphomolybdic acid (PMA) on silica (B1680970) (SiO₂), offer a mild, efficient, and recyclable option for the chemoselective deprotection of TBDMS ethers, tolerating many other labile functional groups organic-chemistry.orgorganic-chemistry.org.
| Process | Catalyst/Additive | Reagent | Conditions | Key Feature | Source |
|---|---|---|---|---|---|
| Protection | Iodine / N-methylimidazole | TBDMS-Cl | - | Accelerates silylation of alcohols. | organic-chemistry.org |
| Protection | 2,6-Lutidine | TBDMS-OTf | DCM/THF, 0°C to overnight | Used for protecting hydroxylated valine derivatives. | nih.gov |
| Protection | Proazaphosphatrane | TBDMS-Cl | Acetonitrile, 24-40°C | Mild and efficient for a wide variety of substrates. | organic-chemistry.org |
| Deprotection | Acetyl Chloride (catalytic) | - | Dry MeOH | Mild, tolerates other protecting groups. | organic-chemistry.orgorganic-chemistry.org |
| Deprotection | PMA supported on SiO₂ | - | - | Chemoselective, mild, and recyclable catalyst. | organic-chemistry.orgorganic-chemistry.org |
| Deprotection | TiCl₄-Ethyl Acetate (B1210297) Complex | - | - | Greater reaction velocity than TiCl₄ alone. | acs.org |
| Deprotection | Hf(OTf)₄ (catalytic) | - | - | Exceptionally potent; allows for regioselective deprotection. | organic-chemistry.org |
| Deprotection | Tetrabutylammonium fluoride (TBAF) | - | Anhydrous THF, 25°C | High efficiency; can remove Fmoc group simultaneously. | ub.edu |
Applications of Valine Ditbdms in Advanced Organic Synthesis
Valine diTBDMS as a Chiral Building Block in Stereoselective Synthesis
The inherent chirality of L-valine makes its derivatives, such as this compound, valuable starting materials for the synthesis of enantiomerically pure compounds. The TBDMS groups protect both the amine and carboxylic acid functionalities, allowing for selective reactions at other parts of the molecule or controlled deprotection strategies.
Enantiopure Synthesis of Complex Organic Molecules
While the use of amino acids as chiral synthons is a well-established strategy in the synthesis of natural products and pharmaceuticals, specific examples detailing the use of this compound for complex, non-peptide molecules are not extensively documented in readily available literature. The general principle involves utilizing the stereocenter of the valine backbone to construct new stereogenic centers, with the bulky TBDMS groups influencing the steric course of reactions. This approach is particularly useful in creating molecules with defined three-dimensional structures, which is crucial for their biological activity.
Asymmetric Induction and Chiral Auxiliary Role
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov Once the desired stereochemistry is achieved, the auxiliary is removed. Valine derivatives can function as effective chiral auxiliaries. In the context of this compound, the chiral center of the valine backbone can direct the stereoselective formation of new bonds. For instance, the enolate derived from a this compound ester could be used in diastereoselective alkylation or aldol (B89426) reactions. The bulky TBDMS groups would be expected to create a highly biased steric environment, leading to high levels of asymmetric induction. However, specific research data quantifying the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) for reactions employing this compound as a chiral auxiliary are not prominently reported in the surveyed literature.
Integration into Peptide and Peptidomimetic Synthesis
The protection of amino acid functional groups is a cornerstone of peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence assembly. biosynth.compeptide.comcreative-peptides.com The TBDMS group is a valuable tool in this regard, particularly for protecting hydroxyl groups, though its use for both the amine and carboxylic acid of valine presents specific applications and considerations.
Solid-Phase Peptide Synthesis (SPPS) Utilizing TBDMS-Protected Valine
Solid-phase peptide synthesis (SPPS) is a widely used method for the efficient assembly of peptides on a solid support. bachem.compeptide.comwpmucdn.com The process involves the sequential addition of amino acids with temporary protecting groups on their α-amino function. While the most common protecting groups in SPPS are Fmoc and Boc, silyl (B83357) protecting groups like TBDMS can be employed, particularly for side-chain protection.
In the case of valine, which lacks a reactive side chain, the di-TBDMS protection of the α-amino and carboxyl groups is less conventional for standard SPPS protocols. However, TBDMS protection is highly relevant for modified amino acids, such as hydroxyvaline, where the silyl group protects the side-chain hydroxyl. The stability of the TBDMS group to certain reaction conditions allows for orthogonal protection schemes, where different protecting groups can be removed selectively. peptide.com
Below is a table summarizing common coupling reagents used in SPPS, which would be relevant for the incorporation of any suitably protected valine derivative.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. DIC is preferred for SPPS as its urea (B33335) byproduct is more soluble. ekb.eg |
| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HATU, COMU | Highly efficient, fast coupling times, and suppress racemization. researchgate.net |
| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings and for N-methylated amino acids. |
This table presents general information about coupling reagents in SPPS and is not specific to this compound.
Solution-Phase Coupling Reactions with this compound Derivatives
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, is still a valuable technique, particularly for large-scale synthesis or for complex peptides that are difficult to assemble on a solid support. ekb.eglibretexts.org In this approach, protected amino acids or peptide fragments are coupled in solution, followed by purification of the product at each step.
The use of this compound in solution-phase synthesis would involve the selective deprotection of either the amino or the carboxyl group to allow for coupling with another amino acid. The bulky nature of valine's isopropyl side chain can sometimes slow down coupling reactions. ekb.eg The choice of coupling reagent is critical to ensure high yields and minimize racemization.
Common coupling reagents for solution-phase synthesis are outlined in the table below.
| Coupling Reagent | Additive (optional) | Common Solvents |
| DCC (dicyclohexylcarbodiimide) | HOBt, HOSu | DCM, THF, Ethyl Acetate (B1210297) |
| EDC (water-soluble carbodiimide) | HOBt | Water, DMF |
| TBTU/HBTU | - | DMF, NMP |
This table provides a general overview of solution-phase coupling reagents and conditions.
Synthesis of Modified Peptides and Depsipeptides
Depsipeptides are peptides that contain at least one ester bond in place of an amide bond. ub.edu They are an important class of natural products with diverse biological activities. The synthesis of depsipeptides often involves the coupling of an amino acid with a hydroxy acid. The protection of the hydroxyl group of the hydroxy acid is crucial to prevent side reactions, and the TBDMS group is a common choice for this purpose due to its stability and selective removal conditions. ub.edu
While direct examples of depsipeptide synthesis using this compound are not prevalent, the use of TBDMS-protected hydroxy acids is a key strategy. For instance, a TBDMS-protected hydroxy analog of valine could be incorporated into a peptide chain to create a depsipeptide. The Boc/Bzl protecting group strategy is often preferred for base-sensitive peptides like depsipeptides. biosynth.com
Role in the Synthesis of Natural Product Fragments and Analogs
The theoretical role of this compound in the synthesis of natural product fragments and analogs would be centered on its utility as a protected building block. The two TBDMS groups offer robust protection of the valine core, allowing for selective reactions at other sites of a molecule. The steric bulk of the TBDMS ethers can also impart stereochemical control in certain reactions.
In the context of synthesizing fragments of complex natural products, a protected amino acid like this compound could be incorporated into a growing molecular chain. The protected valine unit would be stable to a variety of reaction conditions used to elaborate other parts of the molecule. For instance, in the assembly of a peptide-polyketide hybrid natural product, the this compound could be coupled with a polyketide fragment. The stability of the TBDMS groups would be crucial during the steps required to modify the polyketide portion.
Subsequent deprotection of the TBDMS groups, typically achieved under fluoride-mediated conditions (e.g., using tetrabutylammonium (B224687) fluoride (B91410) - TBAF), would then reveal the native valine structure at a late stage in the synthesis. This strategy is critical to avoid unwanted side reactions with the free amine and carboxylic acid groups.
Despite the logical synthetic utility, specific examples with detailed research findings, including reaction yields and spectroscopic data for intermediates, are not prominently featured in published studies. The synthesis of complex molecules is often a matter of empirical optimization, and the choice of protecting groups can be highly substrate-dependent. It is possible that other protecting group strategies for valine have been more widely adopted for the synthesis of specific natural product fragments and their analogs.
Further research and publication in this specific area would be necessary to provide concrete data and detailed examples of the application of this compound in this advanced area of organic synthesis. Without such dedicated studies, the role of this compound remains largely theoretical and based on the general principles of protecting group chemistry.
Theoretical and Computational Chemistry Studies of Valine Ditbdms
Conformational Analysis and Energy Landscape Mapping
The conformational flexibility of Valine diTBDMS is a critical determinant of its reactivity and physical properties. The presence of two bulky tert-butyldimethylsilyl (TBDMS) groups on the nitrogen and carboxylic oxygen atoms introduces significant steric hindrance, which will dominate the molecule's conformational preferences compared to native valine.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the vast conformational space of flexible molecules like this compound. mdpi.com MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the single bonds within the this compound molecule, a potential energy surface can be generated, identifying low-energy, stable conformations.
Quantum Chemical Calculations of Conformational Isomers
To obtain more accurate energies for the conformers identified through MM and MD methods, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) provide a more rigorous description of the electronic structure and, therefore, more reliable relative energies of different conformations.
For the parent molecule, L-valine, numerous computational studies have identified multiple stable conformers in the gas phase. The relative energies of these conformers are influenced by intramolecular hydrogen bonding and steric effects. In this compound, the silylation of the amine and carboxylic acid groups removes the possibility of zwitterion formation and the typical hydrogen bonding patterns seen in amino acids. The conformational landscape will instead be governed by the steric repulsion between the isopropyl side chain and the two large TBDMS groups. Quantum chemical calculations would be essential to accurately quantify the energetic penalties of steric clashes and to determine the preferred torsional angles within the molecule.
Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) Calculations for NMR Chemical Shifts and Vibrational Frequencies
DFT has become a standard tool for the prediction of spectroscopic properties with a high degree of accuracy. mdpi.com The calculation of nuclear magnetic resonance (NMR) shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, can provide theoretical ¹H, ¹³C, and ²⁹Si NMR chemical shifts. nih.govnih.govresearchgate.netescholarship.org For this compound, such calculations would be invaluable for assigning the peaks in experimentally obtained spectra and for confirming the structure of the derivatized molecule. The predicted chemical shifts are sensitive to the molecular conformation, and by comparing calculated and experimental values, insights into the predominant solution-phase conformation can be gained.
Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. wikipedia.org A frequency calculation on the optimized geometry of this compound would yield a set of normal modes of vibration. wikipedia.orgnist.gov This theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. For instance, the characteristic Si-C and Si-O stretching and bending frequencies could be unambiguously identified.
Table 1: Illustrative DFT-Calculated Vibrational Frequencies for a Silylated Molecule (Silacyclobutane) This table provides an example of DFT-calculated vibrational frequencies for a molecule containing silicon to illustrate the type of data that could be generated for this compound. Data is for Silacyclobutane.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| α-CH₂ in-phase wag | ~1130 | ~1130 |
| Si-C stretch | Varies | Varies |
| Ring Puckering | Varies | Varies |
| (Source: Adapted from research on silacyclobutanes) researchgate.net |
Molecular Orbital Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govresearchgate.netaimspress.com
For this compound, a HOMO-LUMO analysis performed using DFT would reveal the distribution of these frontier orbitals. It is expected that the HOMO would have significant contributions from the lone pairs of the nitrogen and oxygen atoms, although the electron-withdrawing nature of the silicon atoms might lower its energy compared to a simple amine or ether. The LUMO is likely to be distributed across the Si-O and Si-N bonds. The HOMO-LUMO gap would provide a measure of the molecule's reactivity towards electrophiles and nucleophiles. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron-rich and electron-poor regions of the molecule, further guiding predictions of reactive sites. researchgate.netaimspress.com
Table 2: Example of Calculated Global Reactivity Descriptors This table illustrates the type of quantum chemical descriptors that could be calculated for this compound, with example values taken from a study on a different organic molecule.
| Parameter | Formula | Illustrative Value (eV) |
| HOMO Energy | E_HOMO | -7.06 |
| LUMO Energy | E_LUMO | -2.54 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.52 |
| Ionization Potential (I) | -E_HOMO | 7.06 |
| Electron Affinity (A) | -E_LUMO | 2.54 |
| Chemical Hardness (η) | (I - A) / 2 | 2.26 |
| Chemical Softness (S) | 1 / (2η) | 0.22 |
| Electronegativity (χ) | (I + A) / 2 | 4.80 |
| Electrophilicity Index (ω) | χ² / (2η) | 5.09 |
| (Source: Adapted from a DFT study on a substituted pyran derivative) materialsciencejournal.org |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. For reactions involving this compound, such as its hydrolysis back to valine or its use in peptide synthesis, DFT calculations can be used to map out the entire reaction pathway. rsc.orgrsc.org
Computational Studies of Silylation and Desilylation Processes
The formation of this compound involves the protection of both the carboxylic acid and the primary amine functional groups of valine using a tert-butyldimethylsilyl (TBDMS) donor, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The reverse process, desilylation, involves the cleavage of the O-Si and N-Si bonds to regenerate the native amino acid. Computational methods are instrumental in dissecting these processes.
Silylation Mechanism:
The silylation of valine is a two-step process involving the nucleophilic attack of the carboxylate oxygen and the amino nitrogen on the silicon atom of the silylating agent. DFT calculations can model the reaction pathway, identify transition states, and determine the activation energies (ΔG‡) and reaction energies (ΔG_rxn) for each step.
Theoretical studies would typically investigate two potential pathways:
Initial silylation of the more acidic carboxylic acid group, followed by silylation of the amino group.
Initial silylation of the more nucleophilic amino group, followed by silylation of the carboxylic acid group.
By calculating the energy barriers for both routes, computational models can predict the kinetically favored pathway. The calculations generally show that the silylation of the carboxylic acid is the initial and faster step, followed by the silylation of the less reactive amine.
Table 1: Illustrative DFT-Calculated Energy Profile for the Stepwise Silylation of Valine
This table presents hypothetical, yet representative, energy values for the silylation process as would be determined by DFT calculations. These values illustrate the typical energetic landscape of the reaction.
| Reaction Step | Reactants | Transition State Energy (ΔG‡, kcal/mol) | Product | Reaction Energy (ΔG_rxn, kcal/mol) |
| Step 1: O-Silylation (Carboxyl Group) | Valine + TBDMS-Cl | 15.2 | Valine O-TBDMS | -5.8 |
| Step 2: N-Silylation (Amino Group) | Valine O-TBDMS + TBDMS-Cl | 18.5 | Valine N,O-diTBDMS | -3.1 |
View Data
Desilylation Mechanism:
The cleavage of TBDMS ethers and amines is most often studied computationally in the context of fluoride-mediated reactions (e.g., using tetra-n-butylammonium fluoride (B91410), TBAF). The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, proceeding through a pentacoordinate, hypervalent silicon intermediate. organic-chemistry.org DFT is used to model the geometry of this trigonal bipyramidal intermediate and calculate the energy barrier for its formation and subsequent collapse, which leads to the cleavage of the Si-O or Si-N bond.
Computational studies can compare the lability of the two TBDMS groups in this compound. The silyl (B83357) ester (O-TBDMS) is generally more susceptible to hydrolysis and nucleophilic cleavage than the silylamine (N-TBDMS). Theoretical calculations can quantify this difference by determining the respective activation energies for cleavage.
Table 2: Illustrative DFT-Calculated Activation Energies for Fluoride-Mediated Desilylation of this compound
This table shows a hypothetical comparison of the energy barriers for cleaving the two distinct silyl groups in this compound, reflecting the higher stability typically associated with the N-Si bond.
| Cleavage Reaction | Substrate | Nucleophile | Transition State Energy (ΔG‡, kcal/mol) |
| Silyl Ester Cleavage | This compound | F⁻ | 20.5 |
| Silylamine Cleavage | Valine O-TBDMS | F⁻ | 24.1 |
View Data
Solvent Effects and Catalysis in silico
The environment in which a reaction occurs profoundly impacts its rate and outcome. Computational chemistry offers methods to model these effects, providing insights that guide the selection of optimal reaction conditions.
Solvent Effects:
In silico studies model solvent effects using two primary approaches:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This method is computationally efficient and effective at capturing bulk electrostatic effects.
Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding. This approach is more computationally demanding.
For the silylation of valine, which involves changes in charge distribution during the formation of the transition state, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are expected to stabilize the transition state more effectively than nonpolar solvents, thereby lowering the activation energy. Computational models can quantify this stabilization.
Table 3: Hypothetical Influence of Solvent on the Calculated Activation Energy for O-Silylation of Valine
This table illustrates how computational models can predict the effect of the solvent environment on the energy barrier of the first silylation step.
| Solvent | Dielectric Constant (ε) | Computational Model | Calculated Activation Energy (ΔG‡, kcal/mol) |
| Gas Phase | 1 | N/A | 22.8 |
| Dichloromethane | 8.9 | PCM | 17.5 |
| Tetrahydrofuran (B95107) (THF) | 7.5 | PCM | 16.8 |
| Dimethylformamide (DMF) | 36.7 | PCM | 15.1 |
View Data
Catalysis in silico:
Silylation reactions are often accelerated by catalysts, such as imidazole (B134444) or even the solvent DMF itself. organic-chemistry.org Computational modeling is a powerful tool for understanding how these catalysts function.
Imidazole Catalysis: DFT studies can model the initial reaction between the silylating agent (e.g., TBDMS-Cl) and imidazole to form a highly reactive silyl-imidazolium intermediate. Subsequent calculations can then model the reaction of this intermediate with valine, demonstrating that this pathway has a significantly lower activation barrier than the direct, uncatalyzed reaction.
DMF Catalysis: More recent computational work has explored the catalytic role of DMF. organic-chemistry.org In silico models can show the formation of a reactive intermediate between DMF and the silyl chloride. By mapping the potential energy surface, these studies can reveal how DMF activates the silylating agent and facilitates the silylation of the amino acid at a lower energetic cost.
Table 4: Illustrative Comparison of Calculated Activation Energies for Catalyzed vs. Uncatalyzed O-Silylation
This table provides a hypothetical comparison of reaction barriers, demonstrating how computational studies can quantify the efficacy of different catalytic pathways.
| Reaction Pathway | Catalytic Species | Calculated Activation Energy (ΔG‡, kcal/mol) |
| Uncatalyzed | None | 17.5 (in Dichloromethane) |
| Imidazole-Catalyzed | Imidazole | 12.3 (in Dichloromethane) |
| DMF-Catalyzed | DMF | 15.1 (in neat DMF) |
View Data
Future Research Directions and Emerging Paradigms in Valine Ditbdms Chemistry
Development of Novel Synthetic Routes and Orthogonal Protecting Group Strategies
Future advancements in the utility of Valine diTBDMS will heavily rely on the innovation of synthetic methodologies. Research is anticipated to focus on developing more efficient, atom-economical, and environmentally benign routes for its preparation. While traditional methods involve reacting valine with TBDMSCl in the presence of a base, future routes may explore catalytic silylation using novel hydrosilane reagents and aminosilane (B1250345) catalysts, which would minimize waste and allow for milder reaction conditions. acs.orgresearchgate.net
A significant area of development lies in the expansion of orthogonal protecting group strategies. organic-chemistry.org Orthogonality allows for the selective deprotection of one functional group while others remain intact, a crucial requirement for multi-step syntheses of complex molecules like peptides. iris-biotech.desigmaaldrich.com While the TBDMS group is known for its robustness, future work will likely involve its use in combination with a wider array of protecting groups. This will enable the selective unmasking of the carboxylic acid or the amino group of the valine core, or other functional groups within a larger molecule, by employing highly specific cleavage conditions. For instance, pairing the TBDMS group with photolabile or enzyme-cleavable protecting groups could open new avenues in complex synthesis. researchgate.net
The table below outlines a potential orthogonal protection scheme involving TBDMS and other common protecting groups, highlighting the conditions for selective removal.
| Protecting Group | Abbreviation | Protected Group | Cleavage Conditions | Orthogonal to TBDMS? |
| tert-Butyldimethylsilyl | TBDMS | Carboxylate/Amine | F⁻ (e.g., TBAF), Strong Acid | - |
| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Yes iris-biotech.de |
| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) | No (Conditions may cleave TBDMS) google.com |
| Benzyl (B1604629) | Bn | Carboxylate/Amine | Catalytic Hydrogenation | Yes |
| Allyl | Alloc | Carboxylate/Amine | Pd(0) catalyst | Yes |
This table illustrates the principle of orthogonality, where different protecting groups can be removed under specific conditions without affecting others.
Advancements in Analytical Methodologies for Diverse Research Applications
The increasing complexity of molecules synthesized using this compound necessitates parallel advancements in analytical techniques for their characterization and quantification. High-resolution mass spectrometry (HRMS) will continue to be a critical tool, providing precise mass data for structure confirmation. americanpharmaceuticalreview.com Future research will likely focus on developing novel ionization techniques and fragmentation analysis methods to better characterize silylated intermediates and products, which can sometimes be challenging to analyze.
Chromatographic methods are central to the purification and analysis of chiral compounds. The development of new chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) will be crucial for the efficient separation of enantiomers and diastereomers of this compound-containing products. mdpi.com Furthermore, the integration of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with microfluidic "lab-on-a-chip" devices could enable real-time monitoring of reactions involving silylated compounds. The use of fluorinated valine analogues, for example, allows for sensitive tracking by ¹⁹F-NMR in complex biological systems, a strategy that could be adapted for monitoring reactions with TBDMS-protected fluorinated valine. rsc.org
The table below summarizes key analytical techniques and their future potential in the context of this compound chemistry.
| Analytical Technique | Application | Future Development |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determination, structural elucidation | Advanced fragmentation techniques for silylated compounds. americanpharmaceuticalreview.com |
| Chiral HPLC/SFC | Enantiomeric and diastereomeric purity analysis | Novel chiral stationary phases with higher selectivity for TBDMS-derivatives. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Structure confirmation, mechanistic studies | In-line reaction monitoring, analysis of complex mixtures using advanced pulse sequences. |
| Flow Cytometry | High-throughput analysis of biological interactions | Rapid screening of cell-based assays involving peptides derived from this compound. americanpharmaceuticalreview.com |
Exploration of New Catalytic Applications and Mechanistic Understanding
Valine and its derivatives are widely used as chiral ligands and organocatalysts in asymmetric synthesis. nus.edu.sgmedcraveonline.com The TBDMS groups in this compound, being sterically bulky, can impart unique stereochemical control in catalytic transformations. Future research will explore the application of this compound and its derivatives as novel ligands for transition metal catalysis or as organocatalysts themselves. For example, cobalt complexes derived from L-valine have shown potential in catalyzing asymmetric Henry reactions, suggesting that modified silylated valine ligands could offer enhanced selectivity or reactivity. medcraveonline.com
A deeper mechanistic understanding of reactions involving TBDMS-protected amino acids is paramount. libretexts.org Studies focusing on the kinetics and intermediates of both the protection and deprotection steps will allow for greater control and optimization of synthetic protocols. For instance, understanding the precise mechanism of fluoride-mediated desilylation can help in designing reaction conditions that are selective for one silyl (B83357) ether over another, even if they are chemically similar. total-synthesis.com Computational modeling and spectroscopic studies will be instrumental in elucidating transition states and reaction pathways, guiding the rational design of new catalysts and reactions.
Integration into Automated Synthesis Platforms and High-Throughput Screening
The demand for rapid synthesis and screening of compound libraries, particularly in drug discovery and materials science, is driving the integration of complex building blocks into automated platforms. rjptonline.org this compound is well-suited for such applications due to its stability and solubility in organic solvents commonly used in automated synthesizers. Future efforts will focus on optimizing protocols for the use of silylated amino acids in automated solid-phase peptide synthesis (SPPS) and liquid-phase synthesis. researchgate.netrsc.org The use of silylated tags can enhance solubility and facilitate purification in continuous-flow synthesis systems, representing a significant step towards more efficient and scalable peptide production. researchgate.net
High-Throughput Screening (HTS) allows for the rapid biological evaluation of thousands of compounds. The lipophilic nature imparted by the TBDMS groups can influence the pharmacokinetic properties of resulting molecules, potentially enhancing cell permeability. nih.gov Future research will involve the creation of diverse compound libraries based on the this compound scaffold for HTS campaigns to identify new bioactive molecules. The development of automated screening assays compatible with TBDMS-containing compounds will be a key enabler in this area.
Design of Next-Generation Chiral Building Blocks with TBDMS Protection
Valine, as a chiral amino acid, is a fundamental component of the "chiral pool" used in asymmetric synthesis. york.ac.uk The introduction of TBDMS protecting groups creates a robust, lipophilic, and sterically defined building block. Future research will focus on leveraging these properties to design next-generation chiral synthons for a variety of applications. For instance, TBDMS-protected valine can serve as a chiral auxiliary to direct stereoselective reactions at other parts of a molecule, after which it can be removed or incorporated into the final product.
The development of novel chiral building blocks from this compound could lead to the synthesis of complex natural products, peptidomimetics, and chiral materials. diva-portal.org The TBDMS group can be used to control the conformation of small peptide chains or to direct the assembly of larger supramolecular structures. rsc.org For example, silylated chiral cyclic diols have been developed as scaffolds for creating spatially diverse small molecule libraries. rsc.org A similar strategy using this compound could yield novel scaffolds for drug discovery, where the valine backbone provides a rigid and chiral core. The synthesis of enantiomerically pure cyclopentenyl carbocyclic nucleosides, for example, has relied on TBDMS-protected chiral intermediates to achieve high stereocontrol. rsc.org
Q & A
Q. What are the standard analytical techniques for characterizing Valine diTBDMS, and how do they ensure structural accuracy?
this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm silyl group attachment and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For quantitative analysis, HPLC-MS with reversed-phase columns and optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) ensures sensitivity and reproducibility . Cross-referencing spectral data with established literature or databases (e.g., SciFinder) is critical to resolving ambiguities in peak assignments.
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
Key steps include:
- Controlled reaction conditions : Use anhydrous solvents (e.g., DMF or pyridine) and inert atmospheres to prevent hydrolysis of TBDMS groups.
- Stoichiometric precision : A 2:1 molar ratio of TBDMS-Cl to Valine ensures complete di-substitution while avoiding over-silylation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization removes unreacted reagents and mono-substituted byproducts. Monitoring via TLC or inline HPLC-MS aids real-time optimization .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
this compound is hygroscopic and prone to desilylation in acidic or aqueous environments. Store samples in desiccated, inert containers at –20°C. For reactions in polar solvents (e.g., methanol), limit exposure time to <24 hours. Pre-experiment stability assays (e.g., NMR or LC-MS after 12-hour incubation) can identify degradation thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvent systems?
Discrepancies often arise from solvent polarity effects on silyl group stability. To address this:
- Systematic solvent screening : Compare reaction yields in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents using controlled kinetic studies.
- Computational modeling : Density functional theory (DFT) calculations can predict solvent-dependent activation energies for desilylation.
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., via Web of Science) to identify trends or outliers, followed by experimental validation .
Q. What experimental design strategies are effective for studying the steric effects of TBDMS groups in this compound during peptide coupling reactions?
- Comparative studies : Synthesize Valine derivatives with mono-TBDMS, di-TBDMS, and alternative protecting groups (e.g., Boc) to isolate steric contributions.
- Kinetic profiling : Use stopped-flow NMR or inline IR spectroscopy to monitor coupling rates with bulky amino acids (e.g., tryptophan).
- Molecular dynamics simulations : Model steric hindrance in peptide bond formation to guide empirical testing .
Q. How can researchers integrate this compound data into broader metabolic or proteomic studies while addressing signal interference from silyl groups?
- Isotopic labeling : Incorporate ¹³C-labeled this compound to track incorporation into peptides without MS/MS interference.
- Derivatization workflows : Chemically remove TBDMS groups post-synthesis (e.g., using TBAF) before metabolic tracing.
- Data normalization : Use internal standards (e.g., deuterated Valine) to correct for ion suppression effects in LC-MS .
Q. What methodologies address low reproducibility in this compound synthesis across laboratories?
- Standardized protocols : Publish detailed reaction parameters (e.g., stirring speed, solvent batch purity) in open-access repositories.
- Inter-lab validation : Collaborative round-robin studies with shared reagents and analytical standards.
- Machine learning : Train models on historical synthesis data to predict optimal conditions for new batches .
Methodological Best Practices
- Data validation : Use triplicate runs for NMR/LC-MS and report relative standard deviations (RSD) for quantitative metrics. Cross-validate with orthogonal methods (e.g., IR for functional groups) .
- Literature gaps : Prioritize understudied areas, such as the environmental impact of TBDMS waste or this compound applications in non-ribosomal peptide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
